molecular formula C10H10O3 B1618877 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- CAS No. 54549-75-6

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-

Cat. No. B1618877
CAS RN: 54549-75-6
M. Wt: 178.18 g/mol
InChI Key: POBJBWINAQGAEP-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- (let’s call it DDMP for brevity) is a naphthoquinone compound. Naphthoquinones are present in various higher plant families and exhibit intriguing redox properties. In traditional medicine, plants containing naphthoquinones have been used for treating various ailments, especially among Indian populations .


Synthesis Analysis

DDMP is typically formed in the Maillard reaction , a complex chemical process that occurs during cooking and browning of food. It contributes to the antioxidant properties of Maillard reaction intermediates. Researchers have synthesized a series of hydroxyl group-protected DDMP derivatives to explore their antioxidant activity. These derivatives help us understand the source of DDMP’s antioxidative effects .


Molecular Structure Analysis

The molecular structure of DDMP consists of a naphthoquinone skeleton with specific hydroxyl groups. These groups play a crucial role in its biological activity. The unstable enol structure within DDMP is a key factor for its antioxidant properties .


Chemical Reactions Analysis

DDMP participates in redox cycles. One-electron reduction leads to the formation of semiquinones, which react rapidly with molecular oxygen, generating free radicals. Alternatively, two-electron reduction, mediated by DT-diphorase, produces hydroquinone. DDMP and its derivatives are involved in these redox processes .

Scientific Research Applications

  • Biodegradation by Soil Bacteria : A study by Walker, Janes, Spokes, and van Berkum (1975) reported that a soil Pseudomonas species could degrade 1-naphthol, producing 3,4-dihydro-dihydroxy-1(2H)-naphthalenone as an intermediary metabolite. This finding is significant in understanding biodegradation processes and the role of soil bacteria in the ecosystem (Walker et al., 1975).

  • Antimicrobial Activity : Brown, Fischer, Blunk, et al. (1977) synthesized various compounds from 3,4-dihydro-6-(hexyloxy)-1(2H)-naphthalenone and related systems, and evaluated their antimicrobial activity. The study highlighted the potential use of these compounds in developing new antimicrobial agents (Brown et al., 1977).

  • Chemical Synthesis and Structural Studies : Georgieva, Stanoeva, Spassov, et al. (1995) explored the cyclocondensation of homophthalic anhydrides with 1-aza-1,3-dienes, yielding 3,4-dihydro-1(2H)-naphthalenone-4-carboxylic acids as main products. This research is essential for understanding chemical synthesis and structural properties of related compounds (Georgieva et al., 1995).

  • Marine-Derived Compounds and Anti-Inflammatory Activity : Zhang, Jia, Lang, et al. (2018) isolated new naphthalenones, including derivatives of 3,4-dihydro-6,7-dihydroxy-1(2H)-naphthalenone, from the marine-derived fungus Leptosphaerulina chartarum. These compounds were evaluated for their anti-inflammatory activity, demonstrating the potential of marine-derived substances in pharmacology (Zhang et al., 2018).

  • Cytoprotective Effects and Antioxidant Activity : Kil, So, Choi, et al. (2018) reported on dihydronaphthalenones isolated from the wood of Catalpa ovata, showing cytoprotective effects against oxidative damage in HepG2 cells. The compounds exhibited antioxidant activities, highlighting their potential in oxidative stress-related therapies (Kil et al., 2018).

Mechanism of Action

DDMP’s antioxidant activity stems from its ability to scavenge free radicals. It interacts with radicals such as ABTS˙+, DPPH, and galvinoxyl. The presence of hydroxyl groups, especially at the olefin position, significantly impacts its antioxidative efficacy .

Future Directions

  • Research its applications beyond antioxidative properties, such as in drug development for neglected diseases like Chagas disease caused by Trypanosoma cruzi .

properties

IUPAC Name

6,7-dihydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h4-5,12-13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBJBWINAQGAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345020
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-

CAS RN

54549-75-6
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6,7-dimethoxy-3,4-dihydro-2H-naphthalene-1-one (15.0 g) and 48% aqueous hydrobromic acid (60 cm3) was heated under reflux for 18 h. Upon cooling to room temperature, water (100 cm3) was added and the resulting aqueous mass was extracted with ethyl acetate (3×100 cm3). The combined extracts were dried (Na2SO4), filtered and evaporated to dryness to leave a brown powder. This was recrystallised from acetonitrile to afford the title compound (9.4 g) as a red powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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